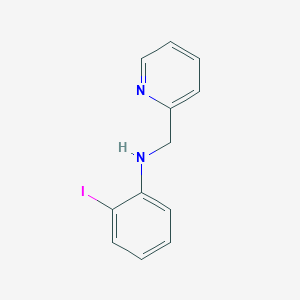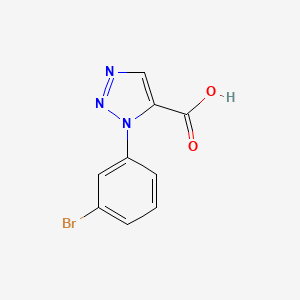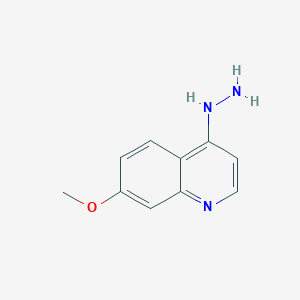
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that features a quinoline core with a trifluoromethyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a catalyst.
Attachment of the furan ring: This can be done through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a furan-2-carboxylic acid derivative in the presence of a Lewis acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-((4-oxo-6-methylquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the trifluoromethyl group in Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design. The combination of the quinoline and furan rings also provides a unique scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C17H12F3NO4 |
|---|---|
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
methyl 5-[[4-oxo-6-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H12F3NO4/c1-24-16(23)15-5-3-11(25-15)9-21-7-6-14(22)12-8-10(17(18,19)20)2-4-13(12)21/h2-8H,9H2,1H3 |
Clé InChI |
HCURVBDKEIGJHE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)


![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)


![4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)

![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)
![N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide](/img/structure/B12127313.png)


